molecular formula C20H24O3 B14516552 4-Butylphenyl 4-propoxybenzoate CAS No. 62716-67-0

4-Butylphenyl 4-propoxybenzoate

Cat. No.: B14516552
CAS No.: 62716-67-0
M. Wt: 312.4 g/mol
InChI Key: OINQLWXJLNGCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylphenyl 4-propoxybenzoate is a benzoate ester derivative characterized by a 4-butylphenyl group esterified to a 4-propoxybenzoic acid moiety. This compound belongs to a class of liquid crystalline materials, where structural variations in alkyl/alkoxy chains significantly influence mesophase behavior and thermal stability. Its synthesis typically involves esterification reactions between substituted phenols and benzoic acid derivatives, as exemplified by methods described for structurally related intermediates (e.g., 4-hydroxyphenyl 4-propoxybenzoate) . The propoxy chain on the benzoate fragment and the butyl group on the phenyl ring contribute to its molecular anisotropy, a critical feature for liquid crystal applications.

Properties

CAS No.

62716-67-0

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(4-butylphenyl) 4-propoxybenzoate

InChI

InChI=1S/C20H24O3/c1-3-5-6-16-7-11-19(12-8-16)23-20(21)17-9-13-18(14-10-17)22-15-4-2/h7-14H,3-6,15H2,1-2H3

InChI Key

OINQLWXJLNGCBN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-propoxybenzoate typically involves an esterification reaction. One common method is the reaction of 4-butylphenol with 4-propoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-butylbenzoic acid or 4-propoxybenzoic acid.

    Reduction: Formation of 4-butylphenyl 4-propoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Butylphenyl 4-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical reactions. The phenyl rings can interact with various enzymes and receptors, influencing their activity and leading to potential biological effects.

Comparison with Similar Compounds

Table 1: Phase Transition Trends in Hydroxyphenyl Benzoate Derivatives

Compound Alkoxy Chain Phase Transition (°C)
1C2B-OH (methoxy) -OCH₃ 145–148
2C2B-OH (ethoxy) -OCH₂CH₃ 132–135
3C2B-OH (propoxy) -OCH₂CH₂CH₃ 120–123
4C2B-OH (butoxy) -OCH₂CH₂CH₂CH₃ 108–111

For 4-butylphenyl 4-propoxybenzoate, the propoxy chain likely balances mesophase stability and melting point, positioning it between shorter (methoxy/ethoxy) and longer (butoxy) analogs in terms of thermal behavior.

Substituent Effects: Butylphenyl vs. Other Groups

Replacing the hydroxyl group in hydroxyphenyl benzoates with a butylphenyl group introduces steric and electronic modifications. Computational studies using optimized force fields (e.g., GAFF-LCFF) demonstrate that accurate modeling of butylphenyl-containing compounds requires precise parameterization due to their structural complexity . For instance, simulations of 1,3-bis(4-butylphenyl)benzenedicarboxylate showed a 601°C improvement in predicting the nematic–isotropic transition (TNI) after force field optimization . This underscores the critical influence of the butylphenyl group on mesophase properties compared to smaller substituents (e.g., methyl or chloro).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.